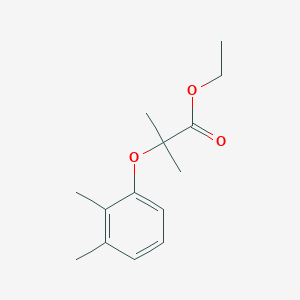
ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
Übersicht
Beschreibung
Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate, also known as methyl homoveratrate, is an organic compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds with biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate have not been extensively studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate in laboratory experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential to react with other compounds in the experimental system.
Zukünftige Richtungen
There are various future directions for the research on ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate. One potential direction is the synthesis of new compounds with potential biological activity using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate as a starting material. Another direction is the investigation of the mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate and its potential use in various fields such as medicine and agriculture.
In conclusion, ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is an important compound in organic chemistry with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAIDSXFGRLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)